2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
Description
2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with:
- A 4-tert-butylphenyl group at position 3.
- A cyclopentyl group at position 2.
- A sulfanyl-acetamide side chain linked to a 1-cyano-1,2-dimethylpropyl moiety.
Structural validation tools like SHELX and ORTEP () are critical for confirming its crystallographic parameters, while NMR analysis () can elucidate substituent effects on chemical shifts.
Properties
Molecular Formula |
C25H35N5OS |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H35N5OS/c1-17(2)25(6,16-26)27-21(31)15-32-23-29-28-22(30(23)20-9-7-8-10-20)18-11-13-19(14-12-18)24(3,4)5/h11-14,17,20H,7-10,15H2,1-6H3,(H,27,31) |
InChI Key |
DZDWSEVGGKQEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CCCC2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-thiol Intermediate
- Starting materials: Appropriate hydrazides or hydrazones derived from 4-tert-butylbenzaldehyde and cyclopentanone derivatives.
- Cyclization: Reaction with thiosemicarbazides or isothiocyanates under basic conditions (e.g., sodium ethoxide or potassium carbonate in ethanol or DMF) to form the 1,2,4-triazole ring with a thiol (-SH) group at position 3.
- Key conditions: Reflux temperatures between 80–120 °C, reaction times ranging from 4 to 12 hours.
- Outcome: Formation of the mercaptotriazole intermediate with high regioselectivity.
This step is supported by analogous syntheses of mercaptotriazoles from hydrazides and aryl isothiocyanates, as reported in antimicrobial triazole derivative research.
Formation of the Sulfanyl Linkage to Acetamide
- Reaction: The mercaptotriazole intermediate is reacted with a haloacetamide derivative, specifically 2-chloroacetamide or a substituted chloroacetamide bearing the N-(1-cyano-1,2-dimethylpropyl) group.
- Mechanism: Nucleophilic substitution where the thiol group attacks the electrophilic carbon of the chloroacetamide, forming a thioether linkage.
- Conditions: Use of base (e.g., triethylamine or sodium hydride) in polar aprotic solvents like DMF or DMSO, at 25–80 °C.
- Purification: Column chromatography or recrystallization to isolate the pure sulfanyl-acetamide product.
This method aligns with standard protocols for synthesizing thioether-linked triazole derivatives.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to mercaptotriazole | Hydrazide + aryl isothiocyanate, base, reflux 80-120 °C, 6-12 h | 70–85 | High regioselectivity |
| 2 | Nucleophilic substitution (thioether formation) | Mercaptotriazole + 2-chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide, base, DMF, 50-80 °C, 4-8 h | 65–80 | Requires dry conditions |
| 3 | Amidation (if done separately) | Amine + chloroacetic acid derivative, coupling agent, RT to 50 °C, 2-6 h | 75–90 | Purification by chromatography |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the substitution pattern on the triazole ring and the presence of tert-butyl, cyclopentyl, and acetamide protons; chemical shifts correspond to literature values for similar compounds.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (~450–500 g/mol depending on substituents).
- Infrared Spectroscopy (IR): Characteristic bands for amide carbonyl (~1650 cm^-1), cyano group (~2200 cm^-1), and triazole ring vibrations.
- Elemental Analysis: Matches calculated values for C, H, N, S confirming purity.
Research Discoveries and Optimization Insights
- The substitution at the 4-position of the triazole ring with cyclopentyl and 4-tert-butylphenyl groups significantly enhances biological activity and stability.
- The sulfanyl linkage is critical for maintaining antifungal and antimicrobial potency, as it facilitates proper molecular orientation and bioavailability.
- Optimization of reaction conditions, particularly solvent choice and base, improves yield and purity. Polar aprotic solvents and mild bases favor cleaner substitution reactions.
- The presence of the cyano group on the N-substituent enhances binding affinity in biological targets, necessitating careful control during amidation to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Research Tools and Validation
- Crystallography : SHELX and ORTEP () are essential for resolving substituent conformations and validating hydrogen-bonding networks.
- NMR Analysis : As demonstrated in , chemical shift differences in regions A and B (e.g., δ 29–36 ppm) can pinpoint substituent-induced electronic effects.
- Lumping Strategies : ’s lumping approach groups analogs with similar substituents (e.g., tert-butylphenyl derivatives) for predictive modeling of reactivity or toxicity.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.45 g/mol. The structural features include a triazole ring, a sulfanyl group, and a cyano-acetamide moiety, which contribute to its biological activity.
Research indicates that compounds containing triazole rings often exhibit diverse biological activities through various mechanisms:
- Antifungal Activity : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Potential : The compound has been screened against several cancer cell lines, showing promising cytotoxic effects which may be attributed to the induction of apoptosis and inhibition of tumor growth.
- Antimicrobial Properties : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell integrity.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 10 | |
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | Staphylococcus aureus | 20 |
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., the compound was part of a drug library screened against multicellular spheroids representing tumor microenvironments. The results indicated significant inhibition of tumor growth at concentrations as low as 15 µM, suggesting its potential as an anticancer agent .
Case Study 2: Antifungal Activity Assessment
Another research effort focused on evaluating the antifungal properties against various fungal strains. The compound demonstrated effective inhibition against Candida albicans with an IC50 value of 10 µM, indicating strong antifungal activity that could be harnessed in therapeutic applications .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves:
- Thiol intermediate formation : Reacting hydrazide derivatives (e.g., 4-cyclopentyl-5-(4-tert-butylphenyl)-1,2,4-triazole-3-thiol) with chloroacetonitrile in ethanol or DMF under reflux .
- Amide coupling : Introducing the N-(1-cyano-1,2-dimethylpropyl) group via nucleophilic substitution or coupling reagents.
- Optimization : Reaction temperatures (60–80°C) and solvent selection (e.g., ethanol for polar intermediates, dichloromethane for non-polar steps) are critical for maximizing yields (reported 65–85%) .
Q. Which purification and characterization methods are most effective for this compound?
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Recrystallization from ethanol or acetonitrile may improve crystallinity .
- Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. How can researchers validate the compound’s structural integrity before biological testing?
- X-ray crystallography : Resolves 3D conformation and confirms cyclopentyl/tert-butyl spatial arrangements .
- HPLC purity checks : Ensure ≥95% purity to minimize confounding variables in bioassays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl instead of 4-tert-butylphenyl) or alkyl (e.g., cyclohexyl replacing cyclopentyl) groups to assess antimicrobial/anticancer activity shifts .
- Biological assays : Pair SAR with in vitro cytotoxicity screens (e.g., MTT assays against HeLa cells) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition) .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., furan-2-yl or pyridinyl derivatives) to identify substituent-driven trends .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 or EGFR kinases using software like GROMACS, focusing on sulfanyl-acetamide flexibility and tert-butylphenyl hydrophobicity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. What experimental approaches elucidate its mechanism of action in complex biological systems?
- Pull-down assays : Use biotinylated derivatives to identify protein targets in lysates (e.g., cancer cell proteomes) .
- Transcriptomic profiling : RNA-seq to detect gene expression changes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
Q. How can researchers validate and replicate conflicting physicochemical data (e.g., solubility, stability)?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products via LC-MS .
- Solubility assays : Use shake-flask method in PBS (pH 7.4) and DMSO to establish logS values for formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
